1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)-
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- is a β-carboline derivative characterized by a tetracyclic indole framework fused with a pyridine ring. The trifluoromethyl (-CF₃) group at position 6 distinguishes it from related compounds. This substituent is known for enhancing metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research .
Properties
CAS No. |
78832-75-4 |
|---|---|
Molecular Formula |
C12H11F3N2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)7-1-2-10-9(5-7)8-3-4-16-6-11(8)17-10/h1-2,5,16-17H,3-4,6H2 |
InChI Key |
ARSOLVYIDIMCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole alkaloids, including this compound, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are investigated for potential therapeutic applications, including the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Electron-Withdrawing Groups (e.g., -CF₃, -CCl₃): Improve metabolic stability and binding affinity to hydrophobic targets. The -CF₃ group may confer greater selectivity compared to halogens like -CCl₃ .
- Electron-Donating Groups (e.g., -OCH₃): Enhance solubility and antioxidant activity, as seen in harmine analogs from Peganum harmala .
- Aromatic Substituents (e.g., 3-pyridinyl): Increase polar surface area (PSA), influencing blood-brain barrier penetration .
Biological Activity
1H-Pyrido(3,4-b)indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- is notable for its potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The compound features a pyrido[3,4-b]indole core structure with a tetrahydro configuration and a trifluoromethyl substituent at the 6-position. This unique structural arrangement is essential for its biological interactions.
Antiproliferative Activity
Recent studies have demonstrated that various pyrido[3,4-b]indole derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting the growth of cells with mutant and wild-type epidermal growth factor receptor (EGFR) .
- Key Findings:
Antiviral Activity
The antiviral properties of related indole compounds have also been explored. A study highlighted the effectiveness of certain indole derivatives in inhibiting viral entry mechanisms, particularly against HIV and enteroviruses .
- Activity Metrics:
Structure-Activity Relationship (SAR)
The efficacy of pyrido[3,4-b]indole derivatives can be largely attributed to their structural modifications. Structure-activity relationship studies have been pivotal in identifying the most effective substitutions on the indole core.
| Compound | Substituent | GI50 (nM) | IC50 (nM) |
|---|---|---|---|
| 5c | m-piperidin-1-yl | 47 | 68-85 |
| 5d | piperidin-1-yl | Not specified | Not specified |
| 7a | H | 54 | Not specified |
| 7b | p-piperidin-1-yl | 57 | Not specified |
Case Studies
Several case studies illustrate the biological activity of pyrido[3,4-b]indoles:
- Antiproliferative Screening : A series of pyrido[3,4-b]indoles were screened against various cancer cell lines. The most potent compounds were identified based on their GI50 and IC50 values.
- Antiviral Efficacy : Compounds were tested for their ability to inhibit viral replication in vitro. Results indicated that specific modifications significantly enhanced antiviral potency without increasing cytotoxicity.
Preparation Methods
Synthesis of 5-Trifluoromethyltryptamine
The indole nucleus of the tryptamine must bear a trifluoromethyl group at the 5-position to yield the 6-trifluoromethyl substituent post-cyclization. The Büchi-Mak method provides a robust route to substituted tryptamines:
- Nitro-olefination : 5-Trifluoromethylindole undergoes Friedel-Crafts alkylation with nitroethylene to form 3-(2-nitrovinyl)-5-(trifluoromethyl)-1H-indole.
- Reduction : Lithium aluminum hydride (LiAlH4) reduces the nitrovinyl group to a primary amine, yielding 5-(trifluoromethyl)tryptamine.
This two-step process achieves moderate yields (50–65%) and requires rigorous purification via flash chromatography to isolate the tryptamine.
Cyclization via Pictet-Spengler Reaction
The trifluoromethyltryptamine reacts with formaldehyde under acidic conditions to form the tetrahydro-β-carboline core. Key catalytic systems include:
| Acid Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Citric acid | Water | 60°C | 24 h | 65% | |
| Acetic acid | Glacial HOAc | 100°C | 12 h | 72% | |
| l-Tartaric acid | Methanol | Reflux | 18 h | 58% |
The aqueous citric acid method offers a greener alternative, minimizing organic solvent use while maintaining efficiency. Microwave-assisted reactions (e.g., 100°C, 30 min) can further enhance yields to ~75% by accelerating imine formation.
Alternative Synthetic Routes
Reductive Amination
Primary amines can be alkylated using reductive amination protocols. For example, reacting 6-trifluoromethyl-1H-indole-3-ethylamine with ketones in the presence of sodium cyanoborohydride yields N-alkylated intermediates, which undergo cyclization under acidic conditions.
Purification and Characterization
Isolation Techniques
Crude products are typically purified via:
Analytical Validation
Pharmacological Context and Modifications
The tetrahydro-β-carboline scaffold exhibits affinity for neurological targets (e.g., TRPV1, BACE1). Introducing electron-withdrawing groups like CF3 enhances metabolic stability and binding potency. For instance, 6g (a TRPV1 antagonist) demonstrates IC50 = 2.4 μM against capsaicin-induced activation, underscoring the pharmacophore’s versatility.
Q & A
Q. How to interpret conflicting NMR data for diastereomers or tautomeric forms?
- Methodological Answer :
- Variable temperature NMR : Identify tautomers by observing signal coalescence at elevated temperatures (e.g., 80°C in DMSO-d₆) .
- Chiral derivatization : Use Mosher’s acid to assign absolute configuration of stereocenters .
Tables for Key Data
Table 2 : Comparative Biological Activities of Selected Derivatives
| Compound | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 6-CF₃ derivative | Anticancer (MCF-7) | 1.2 µM | |
| 6-MeO derivative | Antioxidant (DPPH) | 18 µM | |
| 6-NO₂ derivative | Antibacterial | MIC = 8 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
